

On-Target Activity of Ipatasertib-NH2: A Comparative Analysis

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Compound of Interest		
Compound Name:	Ipatasertib-NH2	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the on-target activity of **Ipatasertib-NH2**, a potent and selective ATP-competitive pan-Akt inhibitor, with other alternative Akt inhibitors. The information presented is supported by experimental data to aid researchers in making informed decisions for their drug development and research applications.

Ipatasertib (also known as GDC-0068) is an orally bioavailable small molecule that targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2] By binding to the ATP-binding pocket of Akt, Ipatasertib effectively blocks the phosphorylation of downstream substrates, leading to the inhibition of the PI3K/Akt/mTOR signaling pathway.[1][3] This inhibition ultimately results in reduced cell proliferation and tumor growth.[3]

Comparative Analysis of On-Target Activity

To objectively assess the on-target activity of Ipatasertib, its performance is compared against other known Akt inhibitors, including the ATP-competitive inhibitors Afuresertib and Capivasertib, and the allosteric inhibitor MK-2206.

Biochemical Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the IC50 values of Ipatasertib and alternative Akt inhibitors against the three Akt isoforms in cell-free assays.



Inhibitor	Туре	Akt1 IC50 (nM)	Akt2 IC50 (nM)	Akt3 IC50 (nM)
Ipatasertib (GDC-0068)	ATP-Competitive	5	18	8
Afuresertib (GSK2110183)	ATP-Competitive	1.3	4.3	5.3
Capivasertib (AZD5363)	ATP-Competitive	3	8	8
MK-2206	Allosteric	8	12	65

Note: Lower IC50 values indicate higher potency.

Cellular Activity

The effectiveness of these inhibitors in a cellular context is demonstrated by their ability to inhibit cell viability in various cancer cell lines. The following table presents the IC50 values of lpatasertib and MK-2206 in different cancer cell lines.

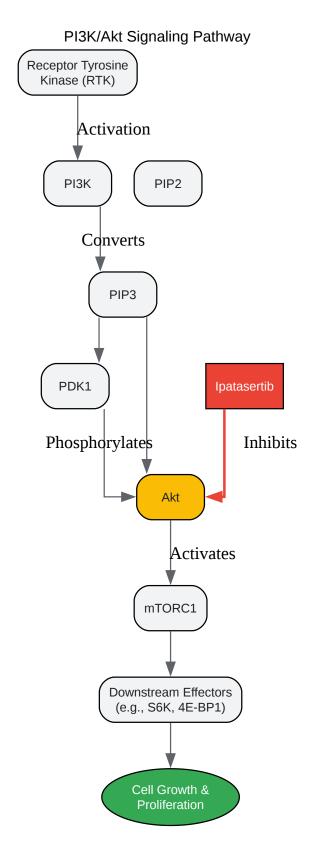
Inhibitor	Cell Line	Cancer Type	IC50 (μM)
Ipatasertib	ARK1	Uterine Serous Carcinoma	6.62
SPEC-2	Uterine Serous Carcinoma	2.05	
MK-2206	CNE-1	Nasopharyngeal Carcinoma	3-5
CNE-2	Nasopharyngeal Carcinoma	3-5	
HONE-1	Nasopharyngeal Carcinoma	3-5	_
SUNE-1	Nasopharyngeal Carcinoma	<1	-



Signaling Pathway and Experimental Workflows

The following diagrams illustrate the PI3K/Akt signaling pathway and the general workflows for key experiments used to validate the on-target activity of Akt inhibitors.



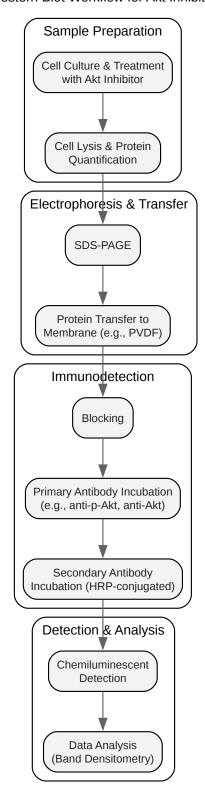


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PI3K/Akt Signaling Pathway



Western Blot Workflow for Akt Inhibition

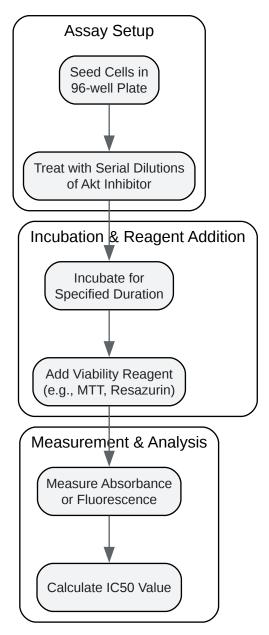


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Western Blot Workflow



Cell Viability Assay Workflow



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Cell Viability Assay Workflow

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blotting for Downstream Signaling



This protocol is used to assess the phosphorylation status of Akt and its downstream targets.

- Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of the Akt inhibitor or vehicle control for a specified time.
- Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDSpolyacrylamide gel and transfer them to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against phospho-Akt (Ser473/Thr308),
 total Akt, phospho-PRAS40, or other downstream targets overnight at 4°C.
 - Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

 Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.



- Inhibitor Treatment: Treat the cells with a range of concentrations of the Akt inhibitor for 72 hours.
- MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of the Akt inhibitor in a living organism.

- Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice.
- Tumor Growth and Randomization: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
- Drug Administration: Administer the Akt inhibitor (e.g., Ipatasertib at 50-100 mg/kg) orally, daily.
- Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
- Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
- Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the anti-tumor efficacy.

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